molecular formula C10H15FO2 B2595138 Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate CAS No. 78385-85-0

Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2595138
CAS No.: 78385-85-0
M. Wt: 186.226
InChI Key: RHFABEWFSICBIK-UHFFFAOYSA-N
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Description

Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C10H15FO2 and a molecular weight of 186.23 g/mol . This compound is characterized by a bicyclic structure with a fluorine atom and a carboxylate ester group, making it a unique and interesting molecule for various scientific applications.

Scientific Research Applications

Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is utilized in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for “Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate” indicates that it has an acute oral toxicity (Category 4), according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid, while reduction can produce 4-fluorobicyclo[2.2.2]octane-1-methanol.

Mechanism of Action

The mechanism of action of methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl bicyclo[2.2.2]octane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid: The carboxylic acid derivative of the compound, with different solubility and reactivity.

    Bicyclo[2.2.2]octane-1-carboxylate derivatives: Various derivatives with different substituents can exhibit unique chemical and biological properties.

The uniqueness of methyl 4-fluorobicyclo[22

Properties

IUPAC Name

methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFABEWFSICBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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